molecular formula C26H31N5O2 B2644770 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1226433-58-4

2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide

Katalognummer: B2644770
CAS-Nummer: 1226433-58-4
Molekulargewicht: 445.567
InChI-Schlüssel: OQAYUKDEHMRROE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H31N5O2 and its molecular weight is 445.567. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure integrates a pyrimidine ring, a piperazine moiety, and an acetamide group, which suggests diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, particularly in neuropharmacology and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C25H29N5O2C_{25}H_{29}N_{5}O_{2}, with a molecular weight of approximately 417.53 g/mol. The unique combination of functional groups within its structure may enhance its interaction with various biological targets.

Anticonvulsant Activity

Research indicates that compounds structurally similar to this molecule exhibit significant anticonvulsant properties. For instance, derivatives containing piperazine and pyrimidine structures have been evaluated for their efficacy in animal models of epilepsy. A study assessing various N-phenyl derivatives demonstrated that some exhibited protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) models. Notably, the compound's structural features may contribute to its neuroprotective effects, making it a candidate for further investigation in treating epilepsy and other neurological disorders .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be linked to its lipophilicity and the nature of substituents on the phenyl ring. Studies have shown that more lipophilic compounds tend to exhibit delayed onset but prolonged anticonvulsant action. The presence of specific substituents on the piperazine moiety significantly influences the activity profile, emphasizing the importance of SAR studies in optimizing therapeutic candidates .

Summary of Biological Activities

Activity Description
AnticonvulsantDemonstrated efficacy in animal models; potential for treating epilepsy.
NeuroprotectiveSuggested by structural similarities to known neuroprotective agents.
AntimicrobialSimilar compounds have shown varying degrees of antibacterial and antifungal activity .

Case Studies

  • Anticonvulsant Efficacy : In a study involving 22 N-phenyl derivatives, several compounds were effective in MES tests at doses as low as 100 mg/kg. The most potent derivatives were noted for their ability to bind to neuronal voltage-sensitive sodium channels, indicating a mechanism of action relevant to epilepsy treatment .
  • Comparative Analysis : Compounds structurally related to this acetamide were compared against established anticonvulsants like phenytoin, revealing that while they showed activity, their efficacy was generally lower than that of traditional antiepileptic drugs .

Eigenschaften

IUPAC Name

2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2/c1-18-14-19(2)25(20(3)15-18)28-23(32)17-33-24-16-21(4)27-26(29-24)31-12-10-30(11-13-31)22-8-6-5-7-9-22/h5-9,14-16H,10-13,17H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAYUKDEHMRROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=NC(=NC(=C2)C)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.